![molecular formula C8H20Cl2N2O B11800233 N4-Isopropyltetrahydro-2H-pyran-3,4-diamine dihydrochloride](/img/structure/B11800233.png)
N4-Isopropyltetrahydro-2H-pyran-3,4-diamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N4-Isopropyltetrahydro-2H-pyran-3,4-diamine dihydrochloride is a chemical compound with the molecular formula C8H20Cl2N2O and a molecular weight of 231.16 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of N4-Isopropyltetrahydro-2H-pyran-3,4-diamine dihydrochloride involves several methods. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts . This method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high yield and purity.
Analyse Chemischer Reaktionen
N4-Isopropyltetrahydro-2H-pyran-3,4-diamine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfonium salts, bromides, and bases . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with sulfonium salts can lead to the formation of protected piperazines .
Wissenschaftliche Forschungsanwendungen
N4-Isopropyltetrahydro-2H-pyran-3,4-diamine dihydrochloride has numerous scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various heterocyclic compounds . In biology and medicine, it is studied for its potential therapeutic properties, including antimicrobial and antiviral activities . Additionally, it is used in the development of new pharmaceuticals and as a reagent in organic synthesis .
Wirkmechanismus
The mechanism of action of N4-Isopropyltetrahydro-2H-pyran-3,4-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biological molecules, leading to changes in their activity and function . The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with enzymes and receptors involved in key biological processes .
Vergleich Mit ähnlichen Verbindungen
N4-Isopropyltetrahydro-2H-pyran-3,4-diamine dihydrochloride can be compared with other similar compounds, such as piperazine derivatives . While both types of compounds share some structural similarities, this compound is unique due to its specific functional groups and reactivity. Similar compounds include piperazine, pyrrolopyrazine, and other nitrogen-containing heterocycles .
Eigenschaften
Molekularformel |
C8H20Cl2N2O |
---|---|
Molekulargewicht |
231.16 g/mol |
IUPAC-Name |
4-N-propan-2-yloxane-3,4-diamine;dihydrochloride |
InChI |
InChI=1S/C8H18N2O.2ClH/c1-6(2)10-8-3-4-11-5-7(8)9;;/h6-8,10H,3-5,9H2,1-2H3;2*1H |
InChI-Schlüssel |
GRZALUZKHXNHBU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC1CCOCC1N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.